
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H7Br2FO2. It is a derivative of benzoic acid and contains bromine, fluorine, and methyl ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate typically involves the bromination and fluorination of a methylbenzoate precursor. One common method includes:
Bromination: Starting with 4-methylbenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 3 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5 position.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and a suitable catalyst.
Controlled Fluorination: Employing industrial fluorinating agents under controlled conditions to ensure high yield and purity.
Efficient Esterification: Utilizing continuous flow reactors for the esterification step to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol (EtOH).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or ethers.
Reduction: Formation of debrominated products.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3-dibromo-4-methylbenzoate: Lacks the fluorine atom, leading to different reactivity and properties.
Methyl 2,3-difluoro-5-methylbenzoate: Contains fluorine atoms instead of bromine, resulting in different chemical behavior.
Methyl 2-bromo-5-fluoro-4-methylbenzoate: Contains only one bromine atom, affecting its reactivity and applications.
Uniqueness
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H7Br2FO2 |
|---|---|
Molekulargewicht |
325.96 g/mol |
IUPAC-Name |
methyl 2,3-dibromo-5-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-4-6(12)3-5(9(13)14-2)8(11)7(4)10/h3H,1-2H3 |
InChI-Schlüssel |
VONMYVUXQPKGOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1Br)Br)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
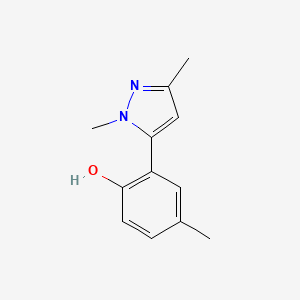
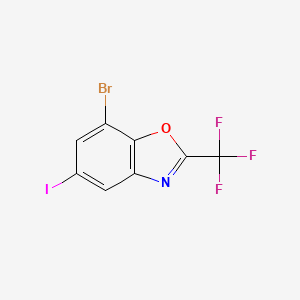
![2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole](/img/structure/B12855365.png)
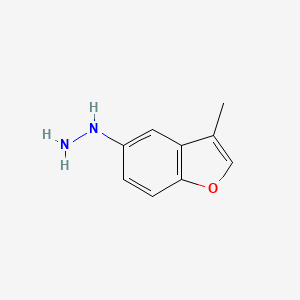
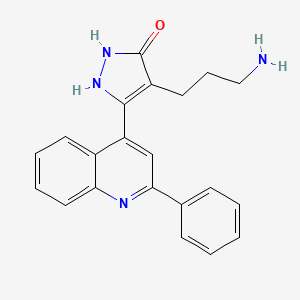
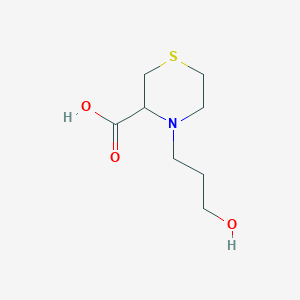

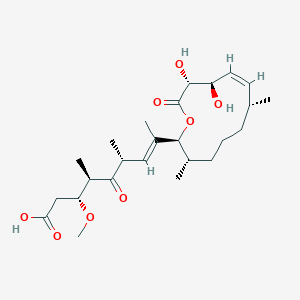
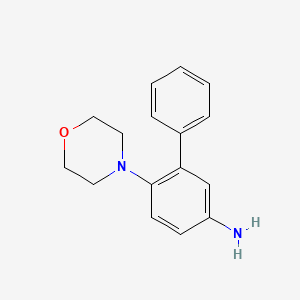
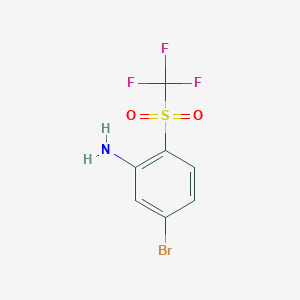

![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)
